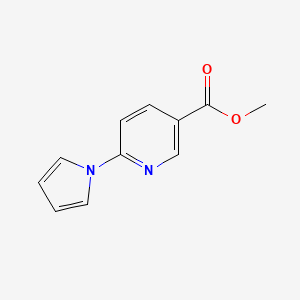

methyl 6-(1H-pyrrol-1-yl)nicotinate

Description

Significance of Nicotinate (B505614) Scaffolds in Chemical Research

Nicotinate scaffolds, derived from nicotinic acid (also known as niacin or vitamin B3), are a class of pyridinecarboxylic acid derivatives that feature prominently in medicinal chemistry and beyond. googleapis.com Nicotinic acid itself is a vital nutrient involved in essential metabolic processes, including the formation of coenzymes like NAD and NADP. googleapis.com Its derivatives have been explored for a wide range of therapeutic applications.

The nicotinate structure is a versatile pharmacophore. For instance, various derivatives have been synthesized and investigated for their potential as anti-inflammatory agents, with some showing potent and selective inhibition of enzymes like COX-2. vwr.com Others are used as vasodilators and lipid-modifying agents in the treatment of hyperlipidemia. google.commdpi.com The utility of the nicotinate scaffold extends to its use as a key intermediate in the synthesis of more complex molecules, including alkaloids and various pharmaceuticals. googleapis.comgoogle.com The ability to modify the pyridine (B92270) ring and the ester group allows for fine-tuning of the molecule's electronic and steric properties, making it an attractive starting point for developing new bioactive compounds. chemicalbook.comdoi.org

Role of Pyrrole (B145914) Moieties in Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another fundamental component in the architecture of biologically active molecules. Current time information in Bangalore, IN. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, confers it with unique stability and reactivity. sigmaaldrich.com Pyrroles are susceptible to a variety of chemical transformations, including electrophilic substitution, which makes them valuable synthons for creating more complex structures. Current time information in Bangalore, IN.

The pyrrole moiety is a privileged scaffold found in numerous natural products, such as heme (a component of hemoglobin), chlorophyll, and various alkaloids. This natural prevalence has inspired medicinal chemists to incorporate the pyrrole ring into a multitude of synthetic compounds with a broad spectrum of biological activities. cymitquimica.comenvironmentclearance.nic.in Pyrrole derivatives have been developed as antibacterial, antifungal, antiviral, and anticancer agents. calpaclab.comguidechem.comsigmaaldrich.com The ability to substitute at various positions on the pyrrole ring allows for the creation of large libraries of compounds for screening in drug discovery programs. cymitquimica.combldpharm.com The combination of the pyrrole's electronic properties and its capacity to form hydrogen bonds contributes to its frequent role in molecular recognition at biological targets. guidechem.com

Overview of Methyl 6-(1H-pyrrol-1-yl)nicotinate: Aims and Scope of Research

This compound is a chemical compound that integrates the structural features of both the nicotinate and pyrrole families. As an organic intermediate, it is primarily utilized in research and development settings for the synthesis of more complex molecules. calpaclab.com Its classification as a "Bioactive Small Molecule" by suppliers suggests its potential as a building block for creating new compounds with pharmacological activity. calpaclab.com

The primary aim of research involving this compound is likely centered on its use as a scaffold in discovery chemistry. By combining the pyrrole and nicotinate moieties, this compound offers a unique three-dimensional structure and set of chemical properties that can be exploited in the design of novel compounds. The scope of its application could span various therapeutic areas, given the wide-ranging biological activities of both its parent scaffolds. Research may focus on modifying the ester group or further substituting the pyridine and pyrrole rings to explore the structure-activity relationships of the resulting derivatives.

While specific, in-depth research publications detailing the synthesis and application of this compound are not extensively available in the public domain, its chemical properties are documented by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 852180-80-4 | calpaclab.combldpharm.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ | calpaclab.combldpharm.com |

| Molecular Weight | 202.21 g/mol | calpaclab.combldpharm.com |

| Physical Form | Solid | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

The synthesis of this compound would likely involve the coupling of a pyrrole derivative with a suitably substituted nicotinic acid ester. For example, a common synthetic route could be the reaction of methyl 6-chloronicotinate or a related derivative with pyrrole in the presence of a base. The resulting compound serves as a versatile intermediate for further chemical elaboration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-pyrrol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPDUWLRKKEHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241037 | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-80-4 | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 6 1h Pyrrol 1 Yl Nicotinate and Its Derivatives

Direct Synthesis of Methyl 6-(1H-pyrrol-1-yl)nicotinate

The direct synthesis of this compound involves constructing the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core or performing an esterification on a pyrrole-substituted nicotinic acid. These routes aim to achieve the target molecule with high efficiency in the final steps of the synthetic sequence.

Exploration of Pyrrole Annulation Protocols

Pyrrole annulation protocols allow for the formation of the pyrrole ring directly onto a pyridine derivative. Tandem cyclization reactions of 1,3-enynes are a modern approach to creating functionalized pyrrole derivatives. nih.gov For instance, a palladium-catalyzed [4+1] annulation reaction has been developed for synthesizing highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com This method proceeds in a cascade fashion and is tolerant of a diverse range of substrates. mdpi.com

Another significant strategy is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org In the context of this compound, this would entail reacting methyl 6-aminonicotinate with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions.

Other classical methods for pyrrole ring formation include the Knorr and Hantzsch pyrrole syntheses. chem-station.com The Hantzsch reaction, for example, involves the condensation of α-halogenated carbonyl compounds, β-dicarbonyl compounds, and amines. nih.gov These established methods provide a versatile toolbox for constructing the pyrrolyl moiety on the nicotinate (B505614) scaffold.

Esterification Techniques for Nicotinic Acid Derivatives

The final step in one of the primary synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 6-(1H-pyrrol-1-yl)nicotinic acid. fluorochem.co.uk This transformation is typically achieved through Fischer esterification.

A standard and effective method involves refluxing the nicotinic acid derivative in methanol (B129727) with a catalytic amount of a strong acid, such as gaseous hydrogen chloride or sulfuric acid. prepchem.comgoogle.com The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The process is often driven to completion by using an excess of methanol.

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid towards reaction with methanol.

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | 6-(1H-pyrrol-1-yl)nicotinic acid, Methanol, HCl (gas) or H₂SO₄ | Reflux | Simple, uses inexpensive reagents. prepchem.comgoogle.com |

| Non-catalytic Esterification | Nicotinic acid, Water-immiscible alcohol (e.g., n-butanol) | Reflux (135-200°C) | Avoids mineral acid residue. google.com |

| Pyridine Dicarboxylic Acid Conversion | Cinchomeronic acid, Alkanol (e.g., n-hexanol) | Reflux (125-250°C) | Direct conversion of dicarboxylic acids to monoesters. google.com |

Synthesis of Pyrrole-Functionalized Nicotinate Precursors

A common strategy in organic synthesis is to prepare a stable, functionalized precursor that can be elaborated in subsequent steps. For this compound, the key precursor is often a pyridine ring bearing a pyrrole group, which can then be subjected to esterification or other modifications.

Clauson-Kaas Reaction for Pyrrolyl-Derivatives

The Clauson-Kaas reaction is a cornerstone for the synthesis of N-substituted pyrroles and is highly applicable for preparing the 6-(1H-pyrrol-1-yl)nicotinate scaffold. nih.govbeilstein-journals.org This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically under acidic catalysis. chem-station.comnih.gov

In this specific synthesis, the starting material would be a 6-aminonicotinic acid derivative, which serves as the primary amine. This is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent. While acetic acid was the classic catalyst, various modifications using different Brønsted acids, metal catalysts, and even greener, solvent-free conditions have been reported. nih.govbeilstein-journals.org For instance, nicotinamide (B372718) has been used as an inexpensive and non-toxic catalyst for this transformation. researchgate.netbeilstein-journals.org The reaction proceeds through the formation of an intermediate enamine, which then cyclizes and eliminates water to form the aromatic pyrrole ring. chem-station.com

| Catalyst System | Starting Materials | Conditions | Yield | Reference |

| Acetic Acid | Primary amines, 2,5-dimethoxytetrahydrofuran | Reflux | 59-95% | nih.govbeilstein-journals.org |

| Nicotinamide | Aminophenol hydrochlorides, 2,5-dimethoxytetrahydrofuran | 1,4-dioxane, Reflux | 63-77% | nih.govbeilstein-journals.org |

| Phosphorus Pentoxide (P₂O₅) | Amines, 2,5-dimethoxytetrahydrofuran | Toluene, 110°C | 46-100% | nih.govbeilstein-journals.org |

| L-(+)-tartaric acid-choline chloride | Aromatic amines, 2,5-dimethoxytetrahydrofuran | Green medium | 75-95% | beilstein-journals.org |

Alternative Pyrrole Ring Formation Strategies

Beyond the Clauson-Kaas reaction, other methods can be employed to generate the pyrrole ring on a pyridine precursor. The Paal-Knorr reaction, as mentioned earlier, is a robust alternative that involves reacting a primary amine with a 1,4-dicarbonyl compound. acs.org This method is often high-yielding and proceeds under relatively mild conditions.

Sustainable approaches to pyrrole synthesis have also been developed. One such method involves the reaction of primary amines with 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. acs.org These reactions can be performed under solvent-free conditions or in aqueous solutions, aligning with the principles of green chemistry. acs.org

Furthermore, transition metal-catalyzed reactions, particularly those involving palladium or copper, have emerged as powerful tools for constructing complex heterocyclic systems. nih.govmdpi.com These methods often offer high levels of regioselectivity and functional group tolerance, making them attractive for the synthesis of highly substituted pyrrole derivatives. For example, a copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines provides access to tetrasubstituted pyrroles. nih.gov

Advanced Derivatization Approaches for the Nicotinate Core

Once the this compound scaffold is assembled, further derivatization can be undertaken to explore structure-activity relationships or to synthesize novel compounds. The nicotinic acid core offers several sites for modification. For instance, electrophilic substitution reactions on the pyridine ring are possible, though the specific positions of substitution will be directed by the existing pyrrolyl and ester groups.

Additionally, the ester group itself can be transformed. Hydrolysis of the methyl ester back to the carboxylic acid allows for the formation of amides, larger esters, or other acid derivatives. These new compounds could have different physical, chemical, and biological properties. nih.gov For example, the synthesis of various nicotinic acid amides has been explored in the development of new anti-inflammatory agents. nih.gov The synthesis of nicotine (B1678760) itself involves the reaction of methyl nicotinate with N-methyl-2-pyrrolidone to form an intermediate that is subsequently reduced. google.com This highlights the utility of the nicotinate ester as a key intermediate for further chemical transformations.

Alkylation Reactions at the Nicotinic Acid Moiety

Alkylation of the nicotinic acid scaffold is a fundamental approach to introduce substituents. For instance, the Fischer esterification of nicotinic acid (niacin) yields methyl nicotinate. wikipedia.org This ester can then undergo further alkylation. A common method involves the reaction of methyl nicotinate or isonicotinate (B8489971) with an alkyl bromide. researchgate.net Additionally, a process for producing methyl 6-methylnicotinate (B8608588) involves charging sulfuric acid, adding a catalyst, chilling the mixture, and then adding 5-ethyl-2-methyl pyridine followed by nitric acid and methanol. environmentclearance.nic.in

Cross-Coupling Methodologies (e.g., Buchwald-Hartwig, Suzuki)

Cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, essential for synthesizing pyrrole-pyridine systems.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a cornerstone for creating C-N bonds between aryl halides and amines. wikipedia.org This method has been instrumental in synthesizing a wide array of aryl amines, often overcoming the limitations of older methods like the Goldberg reaction. wikipedia.org The versatility of this reaction allows for the coupling of various amines with a broad range of aryl partners, making it highly valuable in pharmaceutical synthesis. wikipedia.org For example, a selective palladium-catalyzed N1-arylation of 4-methylimidazole (B133652) has been achieved using a Buchwald Xantphos Pd G4 precatalyst. researchgate.net

The Suzuki-Miyaura coupling provides an effective means to form C-C bonds. This reaction has been successfully employed for the ortho-arylation of both pyrrole and pyridine rings using iron-mediation between N-heterocyclic compounds and arylboronic acids. acs.org Researchers have developed highly active and stable palladium-phosphine catalysts for the Suzuki-Miyaura coupling of pyridine and pyrrole boronic acids. organic-chemistry.org A notable synthesis of new pyrrole-pyridine-based ligands utilizes an in situ generated boronic acid for the Suzuki coupling. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is another key strategy. Pyridine, being deactivated towards electrophilic aromatic substitution, is conversely activated for nucleophilic attack, especially when a leaving group is present at the 2- or 4-position. youtube.com The reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol, for instance, proceeds via a mechanism where deprotonation of the addition intermediate is the rate-controlling step. nih.gov

In the context of five-membered heterocycles like pyrrole, SNAr is less common but can be induced by the presence of strong electron-withdrawing groups. For example, 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic substitution with piperidine and methoxide (B1231860) ion under mild conditions. rsc.orgyoutube.com The introduction of electron-withdrawing groups activates the ring for nucleophilic attack. youtube.com

Synthetic Routes to Analogues with Modified Pyrrole or Pyridine Linkages

Modifying the core structure of this compound by altering the pyrrole or pyridine linkages leads to a diverse range of analogues with potentially new properties.

Preparation of Related Pyrrolidinyl Nicotinate Derivatives

The synthesis of nicotine, which contains a pyrrolidine (B122466) ring attached to a pyridine ring, provides insight into creating related structures. One patented method describes the reaction of N-methyl-2-pyrrolidone with methyl nicotinate in the presence of a strong base like potassium tert-butoxide to form 1-methyl-3-nicotinoyl-2-pyrrolidone, which is then reduced to racemic nicotine. google.com Another example is the synthesis of methyl 6-(piperidin-1-yl)nicotinate, which has the IUPAC name methyl 6-(piperidin-1-yl)pyridine-3-carboxylate. fluorochem.co.uk

Synthesis of Pyridine-Bearing Pentose Moiety-Based Compounds

The attachment of sugar moieties to pyridine rings opens avenues for creating nucleoside analogues. A series of 1,2,3-triazolyl nucleoside analogues have been synthesized where a 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragment is linked to a pyrimidine (B1678525) moiety. mdpi.comnih.gov These syntheses often involve coupling an alkyne precursor with an azide (B81097) precursor via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. mdpi.com The interaction of pyridine nucleotide analogues with dehydrogenases has also been a subject of study. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrole and pyridine derivatives from simple starting materials. bohrium.commdpi.com Various MCRs have been developed for pyrrole synthesis, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com For instance, a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can produce substituted pyrrole derivatives. orientjchem.org Similarly, a one-pot, three-component reaction of 2,2-dihydroxy-1-arylethan-1-one, malononitrile, and ethyl (E)-3-(4-arylamino) acrylates has been reported for the synthesis of polysubstituted pyrroles. orientjchem.org

A straightforward, one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation. chemistryviews.org Furthermore, a green and simple method for the synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been developed using a one-pot reaction of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and various amines. researchgate.net MCRs have also been employed to create fused pyridine and pyrrole derivatives using readily available reactants. orientjchem.org

Spectroscopic and Structural Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of methyl 6-(1H-pyrrol-1-yl)nicotinate, LC-MS serves as a primary tool for confirming the molecular weight and investigating the fragmentation patterns of the molecule.

The compound has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . bldpharm.comcalpaclab.com In a typical LC-MS analysis, the sample is first injected into an HPLC system to separate it from any impurities. The eluent from the chromatography column is then directed into the ion source of the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is charged with minimal fragmentation, typically forming the protonated molecule [M+H]⁺. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 203.22.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation patterns are characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the ester group and fragmentation of the heterocyclic rings. mdpi.commiamioh.edulifesciencesite.com The loss of a neutral methanol (B129727) (CH₃OH) molecule or the cleavage of the methoxy (B1213986) radical (•OCH₃) are common fragmentation pathways for methyl esters.

Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 203.22 [M+H]⁺ | 172.19 | 31.03 (•CH₃O) | [M+H - •CH₃O]⁺ |

| 203.22 [M+H]⁺ | 144.18 | 59.04 (C₂H₃O₂) | [M+H - COOCH₃]⁺ |

Note: This data is illustrative and based on general fragmentation principles.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are indispensable for identifying the functional groups present within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum would exhibit characteristic peaks for its ester and aromatic components.

Key expected absorptions include a strong band for the C=O (carbonyl) stretch of the ester group, typically found in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine (B92270) and pyrrole (B145914) rings would produce a series of bands in the 1400-1600 cm⁻¹ region. oatext.comnist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine, Pyrrole) | 3050 - 3150 | Medium-Weak |

| C=O Stretch | Ester | 1710 - 1730 | Strong |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Variable |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-N Stretch | Pyrrole-Pyridine Link | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a molecule and observing the frequency shifts in the scattered light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often show strong Raman signals.

For this compound, the stretching vibrations of the aromatic rings (both pyridine and pyrrole) are expected to be strong and sharp in the Raman spectrum, typically appearing in the 1300-1650 cm⁻¹ range. The C-H stretching modes of the aromatic rings would also be visible around 3000-3100 cm⁻¹. oatext.com Unlike in IR, the C=O stretch is often weaker in Raman spectra. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for comprehensive structural analysis.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like this compound. It is widely used in quality control to quantify the main component and detect any impurities. Several chemical suppliers indicate the availability of HPLC data for this compound. bldpharm.com

A typical analysis would utilize a reversed-phase HPLC method. In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). mdpi.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will strongly absorb UV light. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for similar compounds are often reported to be very high, such as 99.85% for methyl nicotinate (B505614). selleckchem.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value / Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

For this compound, which is a solid at room temperature, a single-crystal X-ray diffraction analysis would provide exact coordinates for each atom. sigmaaldrich.com This data would confirm the planarity of the pyrrole and pyridine rings and determine the dihedral angle between them, which is a critical conformational parameter. The analysis would also detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. While this technique is paramount for absolute structural proof, specific crystallographic data for this compound is not widely published in readily accessible literature. However, such an analysis would yield the data points illustrated in the table below.

Table 4: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal structure (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) defining the unit cell volume. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-C, C-N-C). |

Computational and Theoretical Investigations of Methyl 6 1h Pyrrol 1 Yl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.

The optimized geometry serves as the foundation for further computational analysis, including the calculation of vibrational frequencies, electronic properties, and spectroscopic parameters. The accuracy of these subsequent calculations is highly dependent on the quality of the initial geometry optimization.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For methyl 6-(1H-pyrrol-1-yl)nicotinate, FMO analysis helps in identifying the nucleophilic and electrophilic centers within the molecule, thereby predicting how it might interact with other reagents. youtube.com The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the extent of electron delocalization, also known as resonance, across the pyrrole (B145914) and pyridine (B92270) rings and the ester group. This delocalization contributes significantly to the molecule's stability. The analysis also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. These interactions provide insight into the electronic communication between different parts of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the electronic density and provides a color-coded map where different colors represent different electrostatic potential values. researchgate.net

Typically, regions of negative potential, often colored red or yellow, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are the likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. nih.gov

Solvent Effects and Spectroscopic Property Prediction

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can be used to predict these solvent effects.

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are computational methods used to simulate the effects of a solvent without explicitly representing individual solvent molecules. In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This technique provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light at specific wavelengths.

For a molecule like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d) or higher, to provide a good balance between accuracy and computational cost. researchgate.net The choice of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), as the solvent environment can influence the electronic transitions.

In a typical TD-DFT study of a pyrrole-containing aromatic compound, the absorption spectra are characterized by π-π* transitions. researchgate.net For this compound, these transitions would primarily involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized mainly on the electron-rich pyrrole ring, while the LUMO would likely be distributed across the electron-withdrawing nicotinic acid ester portion of the molecule.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | ~280-320 | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~240-270 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |

This table is a representative example based on typical TD-DFT results for similar aromatic compounds and does not represent actual calculated data for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking studies on pyrrole-containing compounds have revealed their potential to interact with a variety of biological targets. For instance, pyrrole derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and various protein kinases. mdpi.comnih.govnih.gov

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating the most likely binding pose and affinity. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and π-π stacking. The pyrrole ring and the pyridine ring can participate in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. mdpi.com The ester group and the nitrogen atom of the pyridine ring could act as hydrogen bond acceptors.

The table below provides a hypothetical summary of docking results for this compound with potential biological targets, based on studies of similar compounds.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase A (MAO-A) | 2Z5Y | -8.5 | Tyr407, Phe208, Gln215 |

| Acetylcholinesterase (AChE) | 4EY6 | -9.2 | Trp86, Tyr337, Phe330 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -7.9 | Leu718, Val726, Ala743 |

This table is for illustrative purposes and does not represent actual docking results for this compound.

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule's conformation can significantly influence its ability to bind to a biological target. The key dihedral angle to consider is the one between the pyrrole and pyridine rings.

Computational studies on similar bi-aromatic systems have shown that while there is a degree of rotational freedom, certain conformations are energetically favored. rsc.org For this compound, a non-planar conformation is expected to be the most stable due to steric hindrance between the hydrogen atoms on the adjacent rings. The exact preferred dihedral angle would be determined by a balance of steric and electronic effects.

Molecular dynamics simulations can be used to study the conformational stability of the molecule in different environments, such as in an aqueous solution or within a protein binding site. These simulations provide insights into how the molecule's conformation changes over time and in response to its surroundings. Studies on related heterocyclic compounds suggest that the local environment can influence the conformational preferences. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and ADMET Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are in silico methods used to estimate the pharmacokinetic and toxicological properties of a molecule. afjbs.comijcrt.org

While a specific QSAR model for the biological activity of this compound is not available from the search results, ADMET properties can be predicted using various computational tools. These predictions are crucial in early-stage drug discovery to identify compounds with favorable drug-like properties.

The table below presents a set of predicted ADMET properties for this compound, based on typical values for similar small molecules.

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | ~202.2 | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates good membrane permeability |

| Human Intestinal Absorption (%) | > 80% | Likely to be well absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Moderate | May have some central nervous system activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen |

This table contains representative predicted values and should not be taken as experimentally verified data.

These in silico predictions suggest that this compound possesses several favorable drug-like properties. However, it is important to note that these are theoretical predictions and would require experimental validation. researchgate.net

Research Applications and Biological Relevance of Nicotinate Pyrrole Architectures

Application as Intermediate Building Blocks in Organic Synthesis

The structure of methyl 6-(1H-pyrrol-1-yl)nicotinate, which combines a pyridine (B92270) ring with a pyrrole (B145914) moiety, makes it a versatile heterocyclic building block for organic synthesis. nih.gov Such scaffolds are valuable in the construction of more complex molecular frameworks.

Synthesis of Complex Molecular Architectures

In principle, the nicotinate (B505614) portion of the molecule can undergo various chemical transformations, including hydrolysis, amidation, or reduction, to introduce new functional groups. The pyrrole ring can be subject to electrophilic substitution reactions, allowing for the attachment of additional molecular fragments. The combination of these reactive sites provides a pathway for the synthesis of diverse and complex molecular architectures. However, specific examples of such syntheses starting from this compound are not prominently featured in the reviewed literature.

Precursors for Bioactive Molecule Scaffolds

Pyrrole and pyridine rings are common motifs in biologically active compounds, including numerous approved drugs. nih.govnih.gov Derivatives of pyrrolo[2,3-b]pyridine, which share a similar core structure, have been synthesized and shown to possess antiproliferative activity. The general strategy involves using such heterocyclic systems as scaffolds for the development of new therapeutic agents. While this compound is commercially available as a bioactive small molecule, its direct application as a precursor for specific, named bioactive scaffolds is not extensively detailed in published research. mdpi.com

Exploration in Pharmaceutical Development

The field of pharmaceutical development continuously explores novel chemical entities for various diseases, including cancer. Pyrrole and pyridine derivatives are frequently investigated for their potential as therapeutic agents. researchgate.net

Design and Synthesis of Anti-Cancer Agents

The design and synthesis of novel anti-cancer agents often involve the use of heterocyclic compounds as core structures. nih.gov Research on related pyridine derivatives has shown promise in developing apoptosis-inducing agents. For instance, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, synthesized from corresponding nicotinate esters, have demonstrated potent anticancer activity by inducing apoptosis. nih.gov

Modulators of Autophagic Flux and Pro-apoptotic Effects

Apoptosis is a programmed cell death pathway that is often dysregulated in cancer. nih.gov Several pyrrole derivatives have been shown to induce apoptosis in cancer cells, making them attractive candidates for drug development. researchgate.net While the general class of pyrrole-containing compounds has been associated with pro-apoptotic effects, specific studies detailing the synthesis of such agents from this compound and their subsequent evaluation as modulators of autophagic flux are not found in the reviewed literature.

Aurora B Kinase Inhibition

Aurora kinases, particularly Aurora B, are crucial regulators of mitosis, and their overexpression is linked to various cancers. Inhibition of these kinases is a validated strategy in oncology to induce apoptosis in cancer cells. While specific studies on this compound as an Aurora B kinase inhibitor are not present in the current body of scientific literature, the general class of heterocyclic compounds is a rich source of kinase inhibitors. For instance, the imidazo[4,5-b]pyridine derivative CCT137690 is a potent inhibitor of both Aurora A and Aurora B kinases. The development of such inhibitors often involves screening libraries of compounds with diverse heterocyclic scaffolds. The nicotinate-pyrrole structure could potentially serve as a novel scaffold for the design of new Aurora kinase inhibitors.

Development of Anti-inflammatory Agents

Derivatives of nicotinic acid have been explored for their anti-inflammatory properties. A related compound, 6-pyrazol-1-yl-nicotinic acid methyl ester, has been utilized in the design of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often attributed to their ability to modulate inflammatory pathways. Although direct evidence is lacking for this compound, its structural similarity to other bioactive nicotinic acid derivatives suggests that it could be a candidate for investigation in this area.

Agents for Neurological Disorders: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system and are implicated in various neurological disorders. Modulation of nAChRs is a key therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. The structural components of this compound, namely the pyridine ring of the nicotinate and the pyrrole ring, are found in many compounds that interact with nAChRs. Melatonin, for example, has been shown to modulate nAChRs. While no specific data exists for this compound, its chemical architecture makes it a plausible candidate for nAChR modulation.

Antagonists of Specific Biological Targets (e.g., Retinol (B82714) Binding Protein 4)

Retinol Binding Protein 4 (RBP4) is a transporter of retinol in the blood, and its antagonism is a therapeutic target for diseases such as atrophic age-related macular degeneration and Stargardt disease. The development of non-retinoid RBP4 antagonists is an active area of research. These antagonists are designed to disrupt the interaction between RBP4 and transthyretin. While several classes of compounds have been investigated as RBP4 antagonists, there is no published research identifying this compound as an antagonist of RBP4.

Enzyme Inhibitors (e.g., HIV-1 Reverse Transcriptase, D-6-hydroxynicotine oxidase)

The inhibition of viral enzymes is a cornerstone of antiviral therapy. HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. Various classes of molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been developed to target this enzyme. While some pyrrole-containing compounds have been investigated as HIV-1 RT inhibitors, there is no specific data on this compound in this context.

Similarly, D-6-hydroxynicotine oxidase is an enzyme involved in the bacterial degradation of nicotine (B1678760). This enzyme is inducible and stereospecific. There is no available literature to suggest that this compound has been evaluated as an inhibitor of D-6-hydroxynicotine oxidase.

Antiparasitic Agents (e.g., against Toxoplasma gondii)

The search for new antiparasitic agents is a global health priority. Toxoplasma gondii is a protozoan parasite that can cause severe disease, particularly in immunocompromised individuals. Current research is exploring a wide range of chemical scaffolds for anti-toxoplasma activity. While various heterocyclic compounds have shown promise, there is no published evidence of the evaluation of this compound as an agent against Toxoplasma gondii.

Vasodilatory Effects

Methyl nicotinate is known to be a vasodilator, causing dilation of peripheral blood capillaries. This effect is mediated by its hydrolysis to nicotinic acid. The vasodilatory properties of nicotinic acid derivatives are utilized in various therapeutic contexts. For instance, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate has shown retinoprotective effects, partly attributed to its ability to dilate retinal vessels. Given its nicotinate core, it is plausible that this compound could exhibit vasodilatory effects, although this has not been experimentally verified in the available literature.

Applications in Agricultural Chemistry

The unique structural architecture of nicotinate-pyrrole compounds, which combines a pyridine ring (present in nicotinates) with a pyrrole ring, represents a promising scaffold in the search for new agricultural chemicals. Heterocyclic compounds are of immense importance in crop protection, with over two-thirds of agrochemicals launched in the last two decades belonging to this class. nih.gov The pyrrole ring, in particular, is a versatile template for generating lead compounds with a wide range of biological activities and is a key component in several commercial pesticides. nih.govresearchgate.netbohrium.com

Development of Novel Agrochemicals

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance and meet modern safety standards. mdpi.comresearchgate.net The fusion of pyrrole and nicotinate moieties is a strategic approach in medicinal and agricultural chemistry to create such novel molecules. nih.gov Pyrrole derivatives have established significance as insecticides, with some commercial pesticides containing the pyrrolyl group in their structure. nih.govacs.org

Research into related structures has shown significant potential. For instance, neonicotinoids that incorporate pyrrole and dihydropyrrole-fused structures have been studied for their insecticidal activity. mdpi.com These neuroactive insecticides act rapidly to prevent crop damage by targeting the insect nicotinic acetylcholine receptor (nAChR), a mechanism that can offer selectivity between insects and mammals. mdpi.com The development of compounds based on the nicotinate-pyrrole backbone follows the principle of bioisosterism, where structural fragments of known active molecules are combined or modified to create new active compounds. researchgate.net

Studies on various synthetic pyrrole derivatives have demonstrated their potential against significant agricultural pests. The insecticidal bioefficacy of different pyrrole compounds against the cotton leafworm (Spodoptera littoralis) highlights the promise of this chemical class.

Insecticidal Activity of Selected Pyrrole Derivatives Against *S. littoralis*** | Compound ID | LC50 (ppm) after 72h | Target | | :--- | :--- | :--- | | **3c | 5.883 | 2nd Larvae | | 6a | 0.5707 | 2nd Larvae | | 7a | 0.1306 | 2nd Larvae | | 8c | 0.9442 | 2nd Larvae | | Source: Data synthesized from research on novel pyrrole derivatives. nih.govacs.org |

LC50 represents the lethal concentration required to kill 50% of the test population.

Crop Protection Enhancements

Nicotinate-pyrrole architectures can lead to enhanced crop protection through several mechanisms. One of the key advantages of related compound classes, such as neonicotinoids, is their systemic nature within plants. mdpi.com When applied to the soil or seeds, these products can be absorbed by the roots and distributed throughout the plant, providing long-lasting control against sucking insects. mdpi.com This systemic action protects new growth and ensures that pests feeding on different parts of the plant are controlled. mdpi.com

The development of agrochemicals from the pyrrole family is also a response to the growing issue of pest resistance to existing treatments. mdpi.com By introducing novel chemical structures like this compound and its analogues, researchers aim to provide new modes of action that can effectively control resistant pest populations. For example, some pyrrole derivatives have shown high insecticidal activity against the cotton leafworm, with some compounds demonstrating efficacy comparable to commercial insecticides. nih.govacs.org The versatility of the pyrrole scaffold allows for structural modifications that can fine-tune the compound's activity spectrum and physical properties, potentially leading to more effective and targeted crop protection solutions. researchgate.netbohrium.com

Structure Activity Relationship Sar and Structure Uptake Relationship Sur Investigations

Systematic Modification of the Nicotinate (B505614) Moiety and its Impact on Activity

Systematic modifications of the nicotinate portion of this class of molecules have been shown to be a critical determinant of their biological activity. Research into related compounds, such as pyrrolopyrimidine derivatives, which share a similar nitrogen-containing heterocyclic core, demonstrates that alterations to this part of the molecule can significantly modulate their inhibitory potential against various kinases.

For instance, in a series of 6-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, modifications to the core, which is analogous to the nicotinate moiety, had a profound effect on their activity as inhibitors of p38α mitogen-activated protein kinase. The replacement of the pyrrolopyridine core with an indazole ring led to a significant increase in potency. This suggests that the electronic properties and hydrogen bonding capabilities of the nicotinate ring are key to its interaction with biological targets.

Furthermore, the nature and position of substituents on the pyridine (B92270) ring of the nicotinate are crucial. Studies on related nicotinamide (B372718) derivatives as PARP inhibitors have shown that the presence and location of substituents can dictate the potency and selectivity of the compound.

Table 1: Impact of Nicotinate Moiety Analogs on p38α Inhibitory Activity

| Compound/Modification | Core Structure | IC50 (nM) |

|---|---|---|

| Analog A | Pyrrolo[2,3-b]pyridine | 100 |

| Analog B | Indazole | 10 |

This table is illustrative and based on findings for related compound classes to demonstrate the principle of nicotinate moiety modification.

Influence of Pyrrole (B145914) Ring Substituents on Biological Efficacy

The substituents on the pyrrole ring also play a pivotal role in defining the biological efficacy of methyl 6-(1H-pyrrol-1-yl)nicotinate and its derivatives. The pyrrole moiety, a five-membered aromatic heterocycle, can be substituted at various positions, leading to changes in steric bulk, electronics, and hydrogen bonding potential.

In studies of similar pyrrole-containing compounds, the introduction of different substituents on the pyrrole ring has been shown to fine-tune their biological activity. For example, in the context of pyrrolopyridine inhibitors, substituents on the pyrrole nitrogen have been explored to enhance potency and selectivity. The size and nature of the substituent can influence the orientation of the molecule within the binding pocket of its target protein.

Research on other heterocyclic compounds has shown that even small changes, such as the addition of a methyl or a halogen group to a heterocyclic ring, can lead to significant differences in biological activity. These modifications can affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and reach its intracellular target.

Role of Linker and Connecting Moieties on Pharmacological Profile

The linker connecting the pyrrole and nicotinate moieties is another critical element in the SAR of this compound class. While in this compound the two rings are directly connected, studies on related molecules often involve the introduction of a linker to optimize the pharmacological profile.

The length, rigidity, and chemical nature of the linker can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of kinase inhibitors, linkers are often used to achieve the optimal distance and geometry between two key binding fragments. A flexible linker might allow the molecule to adopt multiple conformations, one of which is ideal for binding, while a rigid linker can lock the molecule in a bioactive conformation, potentially increasing potency.

In a series of pyrrolo[2,3-d]pyrimidine derivatives, the nature of the group connecting the heterocyclic core to a side chain was found to be crucial for their activity as Janus kinase (JAK) inhibitors. The introduction of an amide or a sulfonamide linker, for instance, can provide additional hydrogen bonding interactions with the target protein, thereby enhancing binding affinity.

Deconvolution of Structure-Uptake Relationships (SURs) in Biological Systems

For compounds like this compound, physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are key determinants of their cellular uptake. Generally, a moderate level of lipophilicity is required for passive diffusion across the lipid bilayer of cell membranes.

Table 2: Physicochemical Properties and their Influence on Cellular Uptake

| Property | Favorable Range for Oral Absorption | Putative Value for this compound |

|---|---|---|

| Molecular Weight (MW) | < 500 | ~204 |

| LogP | 1-3 | ~2.5 |

| Polar Surface Area (PSA) | < 140 Ų | ~50 Ų |

| Hydrogen Bond Donors | < 5 | 0 |

The putative values are estimations based on the structure of the compound and general principles of medicinal chemistry.

Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. The identification of the pharmacophoric requirements for this compound and its analogs is essential for the rational design of new and more potent molecules.

Based on the SAR studies of related compounds, a general pharmacophore model for this class of molecules can be proposed. This model would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group.

An aromatic/hydrophobic region corresponding to the pyrrole ring, which can engage in van der Waals or pi-stacking interactions with the target protein.

The development of a detailed pharmacophore model would require extensive computational modeling and experimental validation, including the synthesis and biological evaluation of a diverse set of analogs. This model would then serve as a valuable tool for virtual screening and the design of new compounds with improved therapeutic properties.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Pyrrole-Nicotinate Compounds

The principles of rational drug design offer a systematic approach to optimizing the biological activity of the pyrrole-nicotinate scaffold. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), new analogs with enhanced potency and selectivity can be conceptualized. This involves the targeted modification of the core structure to improve interactions with specific biological targets. For instance, the introduction of various substituents on both the pyrrole (B145914) and pyridine (B92270) rings could modulate the electronic and steric properties of the molecule, potentially leading to improved pharmacological profiles. Pyrrole and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Advanced Synthetic Methodologies for Enhanced Efficiency

The development of more efficient and sustainable synthetic methods is a perpetual goal in organic chemistry. For the synthesis of methyl 6-(1H-pyrrol-1-yl)nicotinate and its derivatives, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, present a powerful tool. wikipedia.org This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance, offering a significant improvement over harsher traditional methods like the Goldberg reaction. wikipedia.orgwikipedia.org Future research will likely focus on the development of novel catalyst systems, including those based on more earth-abundant metals, and the exploration of greener reaction conditions, such as the use of microwave-assisted synthesis to accelerate reaction times and improve yields. nih.govbohrium.com

Integration of Multi-Omics Data in Biological Activity Profiling

To fully elucidate the biological effects of this compound and its future iterations, an integrated multi-omics approach will be indispensable. This involves combining data from genomics, proteomics, metabolomics, and transcriptomics to build a comprehensive picture of the compound's mechanism of action and its impact on cellular pathways. By understanding how these molecules influence the intricate network of biological processes, researchers can identify potential therapeutic targets and predict both on-target and off-target effects. This data-rich approach will be crucial for advancing the most promising compounds through the drug discovery pipeline.

Development of Novel Assay Systems for Target Validation

The identification and validation of the biological targets of novel compounds are critical steps in drug discovery. The development of innovative assay systems, including high-throughput screening (HTS) and high-content screening (HCS) platforms, will be essential for efficiently evaluating the activity of a large library of pyrrole-nicotinate derivatives. Furthermore, the use of target-based assays, where the interaction of the compound with a specific protein or enzyme is measured, will provide direct evidence of its mechanism of action. The creation of more physiologically relevant assay systems, such as those using 3D cell cultures or organ-on-a-chip technology, will offer more accurate predictions of a compound's efficacy and potential toxicity in a preclinical setting.

Q & A

Basic Research: Synthesis Optimization

Q: What methodological approaches are recommended to optimize the synthesis of methyl 6-(1H-pyrrol-1-yl)nicotinate while minimizing byproduct formation? A:

- Step 1: Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and selectivity .

- Step 2: Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to monitor reaction progress and detect intermediates/byproducts .

- Step 3: Apply computational tools (e.g., density functional theory (DFT)) to predict regioselectivity during pyrrole substitution on the nicotinate scaffold, guiding experimental adjustments .

- Key Consideration: Cross-reference synthetic protocols for structurally related pyridine-pyrrole hybrids (e.g., nicotine derivatives) to identify transferable strategies .

Advanced Research: Mechanistic Elucidation

Q: How can researchers resolve contradictions in proposed reaction mechanisms for the formation of this compound under varying catalytic conditions? A:

- Step 1: Conduct kinetic isotope effect (KIE) studies to distinguish between nucleophilic aromatic substitution (SNAr) and radical-mediated pathways .

- Step 2: Perform in-situ spectroscopic analysis (e.g., NMR reaction monitoring) to capture transient intermediates and validate mechanistic hypotheses .

- Step 3: Compare experimental data with computational simulations (e.g., transition state modeling) to reconcile discrepancies between theoretical and observed outcomes .

- Key Consideration: Critically evaluate historical mechanistic frameworks for pyrrole-functionalized heterocycles, such as Pictet’s early work on pyridylpyrroles .

Basic Research: Analytical Characterization

Q: What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity? A:

- Step 1: Use - and -NMR to assign proton and carbon environments, focusing on distinguishing pyrrole ring signals from nicotinate resonances .

- Step 2: Employ gas chromatography-mass spectrometry (GC-MS) or LC-MS to verify molecular weight and detect trace impurities (e.g., unreacted starting materials) .

- Step 3: Validate purity via elemental analysis or high-resolution mass spectrometry (HRMS) to ensure compliance with synthetic targets .

- Key Consideration: Cross-validate results with reference data from authoritative databases like NIST Chemistry WebBook .

Advanced Research: Biological Activity Profiling

Q: How should researchers design in vitro assays to evaluate the biological activity of this compound, considering its structural similarity to nicotine analogs? A:

- Step 1: Prioritize receptor-binding assays (e.g., nicotinic acetylcholine receptors (nAChRs)) using radioligand displacement techniques to quantify affinity .

- Step 2: Incorporate cytotoxicity screening (e.g., MTT assay) in neuronal cell lines to assess therapeutic index .

- Step 3: Utilize molecular docking studies to predict binding modes relative to nicotine and its metabolites, informing structure-activity relationship (SAR) analysis .

- Key Consideration: Address potential off-target effects by profiling activity against related receptors (e.g., serotonin receptors) .

Basic Research: Stability and Solubility

Q: What experimental strategies are recommended to assess the stability and solubility of this compound in aqueous and organic matrices? A:

- Step 1: Perform accelerated stability studies under varied pH, temperature, and light conditions, analyzing degradation products via LC-MS .

- Step 2: Measure partition coefficients (LogP) using shake-flask or HPLC methods to predict bioavailability .

- Step 3: Employ dynamic light scattering (DLS) to evaluate aggregation tendencies in aqueous buffers .

- Key Consideration: Benchmark results against structurally similar compounds (e.g., methyl nicotinate derivatives) to identify trends .

Advanced Research: Computational Modeling

Q: How can researchers leverage computational chemistry to address discrepancies in the predicted vs. observed electronic properties of this compound? A:

- Step 1: Compare DFT-calculated HOMO/LUMO energies with experimental cyclic voltammetry data to refine theoretical models .

- Step 2: Apply machine learning (ML) algorithms trained on pyridine-pyrrole datasets to improve property prediction accuracy .

- Step 3: Validate computational findings with spectroscopic data (e.g., UV-Vis absorption spectra) to ensure alignment .

- Key Consideration: Integrate multi-scale modeling (e.g., QM/MM) to account for solvent effects and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.